Tenuferidin
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Overview
Description
Tenuferidin is a naturally occurring compound isolated from the roots of the plant Ferula tenuisecta.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tenuferidin can be synthesized through the esterification of 8,10-dihydroxy-3,4-epoxyguaiane with p-hydroxybenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Ferula tenuisecta. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a suitable organic solvent such as ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Tenuferidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with different functional groups.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring of the p-hydroxybenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tenuferidin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Tenuferidin is structurally similar to other sesquiterpene esters such as tenuferin and tenuferinin. These compounds share a common sesquiterpene alcohol backbone but differ in the type of phenolic acid esterified to the alcohol . This compound is unique in that it is esterified with p-hydroxybenzoic acid, whereas tenuferin and tenuferinin are esterified with isovanillic acid and vanillic acid, respectively . This structural difference contributes to the distinct chemical and biological properties of each compound.
List of Similar Compounds
- Tenuferin
- Tenuferinin
- Ferutin
- Ferutinin
Properties
CAS No. |
66559-24-8 |
---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(6-hydroxy-1a,6-dimethyl-3-propan-2-yl-1b,2,3,4,5,6a,7,7a-octahydroazuleno[1,2-b]oxiren-4-yl) 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-12(2)15-9-17-16(10-19-22(17,4)27-19)21(3,25)11-18(15)26-20(24)13-5-7-14(23)8-6-13/h5-8,12,15-19,23,25H,9-11H2,1-4H3 |
InChI Key |
LFGRJALZHUSPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2C(CC3C2(O3)C)C(CC1OC(=O)C4=CC=C(C=C4)O)(C)O |
Origin of Product |
United States |
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